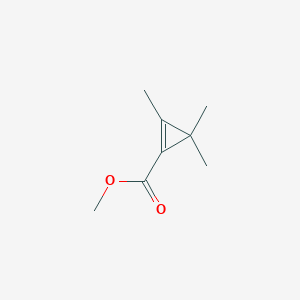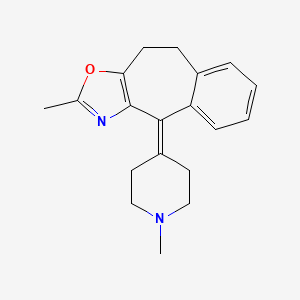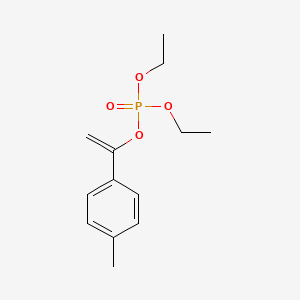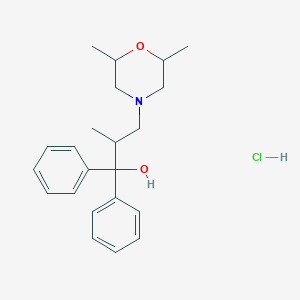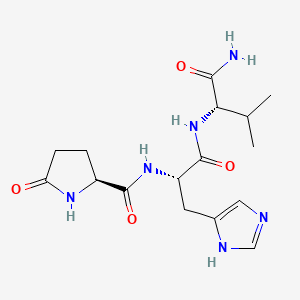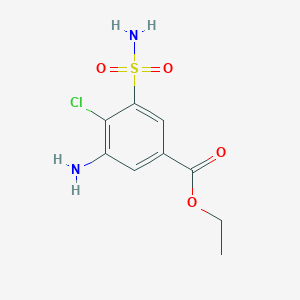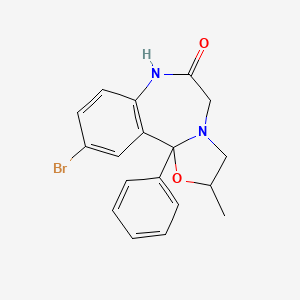![molecular formula C13H13BrN2O3 B14702933 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide CAS No. 25239-42-3](/img/structure/B14702933.png)
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinium ion linked to a hydroxyethyl group substituted with a nitrophenyl moiety. Its distinct molecular arrangement makes it a subject of interest in both organic and medicinal chemistry.
准备方法
The synthesis of 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide typically involves a multi-step process:
Synthetic Routes: The initial step often includes the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the hydroxyethyl group through a reaction with an appropriate alcohol or aldehyde. The final step involves the quaternization of pyridine with the hydroxyethyl-nitrophenyl intermediate, resulting in the formation of the pyridinium ion.
Reaction Conditions: The nitration reaction is usually carried out under acidic conditions using nitric acid and sulfuric acid. The formation of the hydroxyethyl group may require basic conditions and the use of catalysts. The quaternization step is typically performed in the presence of a brominating agent such as hydrobromic acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反应分析
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce quinones.
科学研究应用
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, altering their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.
Pathways Involved: The interaction with enzymes can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide can be compared with other similar compounds:
Similar Compounds: Compounds like 4-nitrophenethyl bromide and other nitrophenyl derivatives share structural similarities.
Uniqueness: The presence of the pyridinium ion and the specific arrangement of functional groups make this compound unique
属性
CAS 编号 |
25239-42-3 |
|---|---|
分子式 |
C13H13BrN2O3 |
分子量 |
325.16 g/mol |
IUPAC 名称 |
1-(4-nitrophenyl)-2-pyridin-1-ium-1-ylethanol;bromide |
InChI |
InChI=1S/C13H13N2O3.BrH/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18;/h1-9,13,16H,10H2;1H/q+1;/p-1 |
InChI 键 |
KIXLGAVKIBFIFA-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



